molecular formula C21H15F3N4O2S B2426742 3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 625370-66-3

3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2426742
CAS No.: 625370-66-3
M. Wt: 444.43
InChI Key: YXKJVDYQBOFZMR-UHFFFAOYSA-N
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Description

3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a methoxy group, a trifluoromethyl group, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2S/c1-30-16-5-2-12(21(22,23)24)10-15(16)27-19(29)18-17(25)13-3-4-14(28-20(13)31-18)11-6-8-26-9-7-11/h2-10H,25H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKJVDYQBOFZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Cyclization via S$$_N$$Ar and Intramolecular Condensation

The core synthesis begins with 2,6-dichloronicotinonitrile (8 ), which undergoes a Suzuki-Miyaura coupling with pyridin-4-ylboronic acid under Pd(PPh$$3$$)$$4$$ catalysis in refluxing dioxane. This regioselectively substitutes the 6-chloro position, yielding 2-chloro-6-(pyridin-4-yl)nicotinonitrile (9a ). Subsequent nucleophilic aromatic substitution (S$$_N$$Ar) with ethyl thioglycolate in the presence of triethylamine introduces a thioether moiety, forming ethyl 2-((3-cyano-6-(pyridin-4-yl)pyridin-2-yl)thio)acetate (10 ).

Critical Parameters :

  • Solvent : Dioxane or THF for Suzuki coupling (yield: 68–72%).
  • Temperature : 100–110°C for S$$_N$$Ar to prevent desulfurization.

Cyclization to Form the Thienopyridine Ring

Heating 10 in ethanol with K$$2$$CO$$3$$ induces intramolecular cyclization via thiolate attack on the nitrile group, yielding ethyl 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylate (11 ). This step achieves 85–90% yield under inert conditions to prevent oxidation.

Installation of the Pyridin-4-yl Group

Suzuki-Miyaura Coupling Optimization

Early attempts to couple pyridin-4-ylboronic acid at position 6 faced challenges with homocoupling and residual palladium. Screening identified Pd(OAc)$$2$$/SPhos as superior to Pd(PPh$$3$$)$$_4$$, reducing byproducts from 22% to 8%.

Conditions :

Catalyst Ligand Solvent Yield (%)
Pd(PPh$$3$$)$$4$$ None Dioxane 68
Pd(OAc)$$_2$$ SPhos THF 82

Carboxamide Formation and N-Arylation

Ester Hydrolysis and HATU-Mediated Coupling

Saponification of 11 with NaOH in EtOH/H$$_2$$O (3:1) gives 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid (12 ). Activation with HATU and DIPEA in DMF enables coupling with 2-methoxy-5-(trifluoromethyl)aniline, yielding the target carboxamide in 76% yield.

Side Reactions :

  • Oxidative dimerization occurs if NaOCl or O$$_2$$ is present, forming disulfide-linked byproducts (37–55% yield under oxidative conditions).
  • Mitigation: Strict N$$_2$$ atmosphere and exclusion of hypochlorite reagents.

Alternative Routes and Comparative Analysis

Sandmeyer Reaction for Direct Amination

An alternative pathway employs 2-chloro-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylate, which undergoes Sandmeyer amination with CuCN/NH$$_4$$OH to install the amino group. However, this route suffers from lower yields (52%) due to competing hydrolysis.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anti-inflammatory and Autoimmune Diseases

Research indicates that this compound functions as an inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the NF-kB signaling pathway associated with inflammatory responses. The inhibition of IKK can lead to therapeutic benefits in treating autoimmune diseases, inflammatory conditions, and certain cancers .

Cancer Treatment

The ability of this compound to inhibit IKK activity suggests its potential as an anticancer agent. By modulating the NF-kB pathway, it may reduce tumor growth and metastasis in various cancer types .

Kinase Inhibition

The compound has been identified as a potent inhibitor of various kinases involved in critical signaling pathways, including PI3K/AKT/mTOR, which are essential for cell proliferation and survival. This inhibition can be leveraged to develop targeted therapies for cancer and other proliferative diseases .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
IKK InhibitionIKK ComplexAnti-inflammatory effects
Cancer Cell ProliferationNF-kB PathwayReduced tumor growth
Kinase InhibitionPI3K/AKT/mTORImpaired cell survival

Case Study 1: Treatment of Autoimmune Diseases

In a study evaluating the efficacy of various IKK inhibitors, including 3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide, it was found to significantly reduce inflammatory markers in animal models of rheumatoid arthritis. The compound demonstrated a reduction in joint swelling and histological signs of inflammation compared to control groups .

Case Study 2: Anticancer Properties

A clinical trial investigated the effects of this compound on patients with advanced solid tumors. Results indicated a promising response rate, with several patients experiencing stable disease for extended periods. The mechanism was attributed to the downregulation of NF-kB target genes involved in cell survival and proliferation .

Mechanism of Action

The mechanism of action of 3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-chloro-5-trifluoromethyl pyridine: Shares the trifluoromethyl and pyridine groups but differs in other functional groups.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains the trifluoromethyl group but has a different core structure.

Uniqueness

3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of functional groups and its potential for diverse biological activities. Its structural complexity and the presence of multiple reactive sites make it a valuable compound for research and development in various scientific fields .

Biological Activity

3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cancer models, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities. Its structure includes:

  • Amino group : Contributes to the compound's ability to interact with biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Pyridine ring : Often associated with pharmacological properties.

Research indicates that this compound exerts its biological effects primarily through:

  • Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cell proliferation and survival, making it a candidate for targeted cancer therapies.
  • Induction of Apoptosis : Studies demonstrate that treatment with this compound leads to increased apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of apoptotic pathways.

Anticancer Activity

The anticancer potential of 3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has been evaluated in various cancer models:

  • Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) showed significant cytotoxicity. The MTT assay results indicated that the compound reduced cell viability dramatically at concentrations as low as 0.05 µM after 24 hours of treatment. Higher concentrations (up to 25 µM) resulted in over 90% cell death by 72 hours .
Treatment Duration (h)Concentration (µM)% Cell Viability
240.05~50%
482.5<50%
7225<10%

In Vivo Studies

Animal model studies have also demonstrated the efficacy of this compound in reducing tumor growth. For instance, a study reported significant tumor size reduction in xenograft models treated with this compound compared to controls .

Case Studies

  • Breast Cancer Model : In a controlled study involving MDA-MB-231 cells, treatment with the compound led to a decrease in cancer stem cell (CSC) populations and alterations in glycolytic metabolism, indicating not only cytotoxic effects but also potential impacts on tumor heterogeneity .
  • Mechanistic Insights : Another study highlighted the role of the compound in inhibiting specific signaling pathways associated with tumor growth, such as the MEK-MAPK pathway, which is often constitutively active in various cancers .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves:

  • Alkylation of 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide precursors, forming the thieno[2,3-b]pyridine core .
  • Condensation reactions between 2-amino-3-thiophenecarboxamides and reagents like formamide or urea, followed by cyclization .

Table 1: Comparative Synthesis Methods

MethodPrecursorKey ReagentYield (%)Purity (%)Reference
Alkylation3-amino-5-methyl-4-oxo-N-aryl derivativeBenzyl bromide75≥98
Condensation2-amino-3-thiophenecarboxamideFormamide6895

Q. How is structural identity confirmed?

  • Single-crystal X-ray diffraction (XRD): Determines dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) and hydrogen-bonding networks .
  • NMR spectroscopy: ¹H/¹³C NMR verifies functional groups (e.g., trifluoromethyl and pyridinyl moieties) .
  • HPLC analysis: Ensures purity (>95%) using reverse-phase C18 columns .

Q. What biological activities are reported?

  • Antimicrobial activity: Moderate inhibition of Proteus vulgaris and Pseudomonas aeruginosa (MIC: 25–50 μg/mL) via broth microdilution assays .
  • SAR insights: Trifluoromethyl and pyridinyl groups enhance membrane permeability and target binding .

Advanced Research Questions

Q. How to optimize synthesis yield and purity?

  • Computational reaction design: Quantum chemical calculations (e.g., DFT) predict optimal alkylation conditions, reducing trial-and-error phases .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
  • Regioselective alkylation: Using allyl iodide instead of benzyl bromide increases selectivity for the 2-position .

Q. How to resolve contradictions in biological activity data?

  • Assay standardization: Compare protocols (e.g., broth microdilution vs. agar diffusion) and adjust inoculum size or incubation time .
  • Structural analogs: Replacing 4-methylphenyl with 4-chlorophenyl improves activity against P. aeruginosa (MIC: 16.7 μg/mL) .

Table 2: Biological Activity of Analogs

CompoundSubstituentMIC (P. vulgaris)MIC (P. aeruginosa)Reference
2d4-methylphenyl50 μg/mL50 μg/mL
Analog X4-chlorophenyl25 μg/mL16.7 μg/mL

Q. What advanced techniques study target interactions?

  • X-ray crystallography: Resolves binding modes (e.g., carboxamide-DNA gyrase hydrogen bonds) .
  • Molecular dynamics simulations: Software like GROMACS models ligand-protein stability over 100-ns trajectories .
  • Isothermal titration calorimetry (ITC): Quantifies binding affinity (e.g., Kd = 1.2 μM for bacterial targets) .

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